molecular formula C13H18O4 B13707520 Methyl 2-(tert-Butoxy)-3-methoxybenzoate

Methyl 2-(tert-Butoxy)-3-methoxybenzoate

Cat. No.: B13707520
M. Wt: 238.28 g/mol
InChI Key: BPKDPARDYTYJIY-UHFFFAOYSA-N
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Description

Methyl 2-(tert-Butoxy)-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butoxy group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(tert-Butoxy)-3-methoxybenzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-(tert-butoxy)-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of flow microreactor systems. These systems allow for continuous production and offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(tert-Butoxy)-3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy and tert-butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 2-(tert-Butoxy)-3-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(tert-butoxy)-3-methoxybenzoate involves its interaction with specific molecular targets. The tert-butoxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(tert-Butoxy)-3-methoxybenzoate is unique due to the combination of the tert-butoxy and methoxy groups on the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

Methyl 2-(tert-butoxy)-3-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound features a benzoate core with a methoxy group at the 3-position and a tert-butoxy group at the 2-position. Its molecular formula is C13H18O4C_{13}H_{18}O_4, with a molecular weight of approximately 250.28 g/mol. The presence of these functional groups influences its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methoxy group can facilitate hydrophobic interactions, while the tert-butoxy group may enhance solubility and bioavailability in biological systems. These interactions can modulate various cellular pathways, including apoptosis and inflammation.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For instance, compounds with analogous structures have displayed efficacy against multiple cancer cell lines by inducing apoptosis through the modulation of critical signaling pathways .

Compound Activity IC50 (nM) Cell Line
This compoundAnticancer (tubulin inhibition)TBDMCF-7, PC-3
Derivative AAntimicrobial50E. coli
Derivative BAnticancer25A375 (melanoma)

Case Studies

  • In Vitro Studies on Anticancer Activity : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations above 20 µM, correlating with increased apoptosis markers such as caspase activation .
  • Antimicrobial Efficacy : In another study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary studies suggest that the compound has favorable absorption characteristics, with moderate bioavailability observed in animal models . Further research is needed to elucidate its metabolism and excretion pathways.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 3-methoxy-2-[(2-methylpropan-2-yl)oxy]benzoate

InChI

InChI=1S/C13H18O4/c1-13(2,3)17-11-9(12(14)16-5)7-6-8-10(11)15-4/h6-8H,1-5H3

InChI Key

BPKDPARDYTYJIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC=C1OC)C(=O)OC

Origin of Product

United States

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